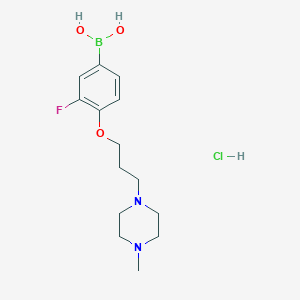

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Descripción

CAS No.: 1704082-06-3 This compound features a boronic acid group attached to a fluorinated phenyl ring, substituted with a 3-(4-methylpiperazin-1-yl)propoxy linker, and is stabilized as a hydrochloride salt. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical in synthesizing biaryl structures for pharmaceuticals . The 4-methylpiperazine group enhances solubility and bioavailability, while the fluorine atom influences electronic properties and metabolic stability. Its primary applications lie in medicinal chemistry, particularly as an intermediate in targeted drug synthesis .

Propiedades

IUPAC Name |

[3-fluoro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BFN2O3.ClH/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16;/h3-4,11,19-20H,2,5-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMRMYOMTFFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the propoxyphenyl intermediate: This step involves the reaction of 3-fluoro-4-hydroxyphenyl with 3-chloropropylamine to form the propoxyphenyl intermediate.

Introduction of the piperazine moiety: The intermediate is then reacted with 4-methylpiperazine to introduce the piperazine group.

Boronic acid formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:

Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution reactions: The fluorine atom and piperazine moiety can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Aplicaciones Científicas De Investigación

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including:

Biology: The compound can be used in the development of molecular probes and sensors due to its boronic acid group, which can interact with diols and other biomolecules.

Industry: The compound can be used in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of (3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is largely dependent on its interaction with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The piperazine moiety can interact with various biological targets, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Piperazine vs.

- Amino Group Variations: The dimethylamino group in [178752-79-9] lacks the piperazine ring’s conformational flexibility, reducing its ability to interact with biological targets .

Methodological Considerations in Similarity Assessment

Virtual screening tools (e.g., Tanimoto coefficients) prioritize structural overlap but may overlook critical pharmacodynamic differences . For example:

- Salt Forms: The hydrochloride salt’s impact on bioavailability is a critical distinction from neutral boronic acids .

Actividad Biológica

(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorine atom and a piperazine moiety, which contribute to its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with cis-diols, a functional group present in various biomolecules, including carbohydrates and proteins. This interaction can modulate protein activity and disrupt essential biological processes, making it a valuable tool in drug discovery and development .

Biological Activities

The compound exhibits several notable biological activities:

- Enzyme Inhibition : The boronic acid group can inhibit enzymes that rely on cis-diol interactions, potentially affecting metabolic pathways.

- Molecular Probes : By attaching reporter molecules, the compound can serve as a probe for detecting biomolecules containing cis-diols within cells or tissues.

- Anticancer Properties : Similar boronic acid derivatives have shown anticancer activity, suggesting that this compound may also possess therapeutic potential against cancer .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Boronobenzenesulfonamide | Boron-containing sulfonamide | Anticancer activity | Enhanced water solubility |

| 3-Amino-phenylboronic acid | Amino group addition | Enzyme inhibition | Potential for targeted therapy |

| 5-Fluoro-2-pyridinylboronic acid | Fluorinated pyridine ring | Antiviral properties | Different heterocyclic structure |

The unique combination of functional groups in this compound provides distinct reactivity compared to other boron-containing compounds, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Recent studies have explored the biological activity of fluorinated boronic acids, including this compound. For instance:

- In vitro Studies : Experimental methods have shown that fluorinated boronic acids exhibit enhanced binding affinities and specific interactions with target biomolecules compared to their non-fluorinated counterparts. This increased affinity is attributed to the electron-withdrawing effect of the fluorine atom, which enhances the acidity of the boronic group, facilitating stronger interactions with diols .

- Molecular Docking Studies : Computational analyses using molecular docking have demonstrated that this compound can effectively bind to specific enzyme active sites, inhibiting their function. These findings suggest its potential use as a scaffold for designing new enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.